Cyclohexenyl vs. Cyclohexyl Ring: Impact on Conformational and Electronic Profile
The cyclohex-1-en-1-yl group in the target compound introduces a sp2-hybridized carbon center absent in the fully saturated N-cyclohexyl-4-fluoro-3-methylbenzenesulfonamide (CAS 667892-30-0). This olefinic moiety alters the three-dimensional conformation of the ethyl linker and can participate in π-stacking or hydrophobic interactions with biological targets, a feature structurally absent in the saturated comparator [1]. While direct head-to-head bioactivity data for these exact pairings is not available in public repositories, related cyclohexenyl-ethyl pyrazole sulfonamides (e.g., N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, MR-S1-1) have demonstrated measurable antiproliferative activity in cancer cell lines, indicating that the cyclohexenyl-ethyl linker contributes to target engagement in a manner distinct from saturated or aromatic analogs [2].
| Evidence Dimension | Structural feature: ring saturation state |
|---|---|
| Target Compound Data | Cyclohex-1-en-1-yl (sp2 olefin present, C=C bond) ethyl linker to sulfonamide |
| Comparator Or Baseline | Cyclohexyl (fully sp3 saturated ring) directly attached to sulfonamide (CAS 667892-30-0) |
| Quantified Difference | Qualitative structural difference: presence of a double bond introduces restricted rotation and altered electron density |
| Conditions | Structural comparison based on 2D and 3D molecular descriptors (in silico) |
Why This Matters
The olefinic group can modulate both passive membrane permeability and target binding conformation, making this compound a distinct tool for probing structure-activity relationships that require unsaturation in the cyclohexyl region.
- [1] PubChem. N-Cyclohexyl-4-fluoro-3-methylbenzenesulfonamide (CAS 667892-30-0). Compound Summary. National Center for Biotechnology Information. View Source
- [2] Mahesh, P. et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega, 2023, 8, 15, 13944-13956. Reports N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide as a structural analog with antiproliferative evaluation. View Source
